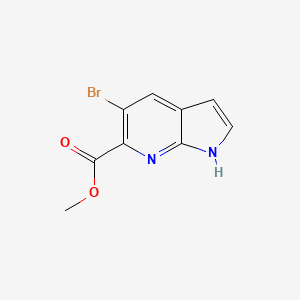
Methyl-5-Brom-7-azaindol-6-carboxylat
Übersicht
Beschreibung
“Methyl 5-bromo-7-azaindole-6-carboxylate” is a heterocyclic compound with the molecular formula C9H7BrN2O2 . It is used as a chemical reagent in organic syntheses .
Synthesis Analysis
The synthesis of “Methyl 5-bromo-7-azaindole-6-carboxylate” involves several steps. One key step is the Suzuki arylation, which is carried out selectively in position C-2 by displacement of the iodine atom vs. the bromine atom in C-4 of the azaindole moiety .Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-7-azaindole-6-carboxylate” is represented by the InChI code1S/C9H7BrN2O2/c1-14-9(13)7-6(10)4-5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12) . This indicates the presence of a bromine atom, a methyl group, and a carboxylate group in the molecule. Chemical Reactions Analysis
“Methyl 5-bromo-7-azaindole-6-carboxylate” is used in the synthesis of various compounds. For instance, it is used in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .Physical And Chemical Properties Analysis
“Methyl 5-bromo-7-azaindole-6-carboxylate” is a solid at room temperature . It has a molecular weight of 255.07 . Its solubility and other physicochemical properties such as Log Po/w and Log S can be calculated using various models .Wissenschaftliche Forschungsanwendungen
C9H7BrN2O2 C_9H_7BrN_2O_2 C9H7BrN2O2
und ein Molekulargewicht von 255,07 g/mol . Nachfolgend finden Sie eine umfassende Analyse seiner wissenschaftlichen Forschungsanwendungen, die zur besseren Übersicht in verschiedene Abschnitte gegliedert sind.Kinase-Inhibition
Methyl-5-Brom-7-azaindol-6-carboxylat dient als wichtiges Gerüst bei der Entwicklung von Kinase-Inhibitoren. Kinasen sind Enzyme, die eine wichtige Rolle bei der Signaltransduktion spielen und aufgrund ihrer Beteiligung an Zellwachstum und -proliferation Zielmoleküle für die Krebstherapie sind. Der Azaindol-Bestandteil der Verbindung interagiert mit der ATP-Bindungsstelle von Kinasen, was für die Entwicklung selektiver Inhibitoren genutzt werden kann .
Medizinische Chemie
In der medizinischen Chemie wird diese Verbindung für ihre hohe gastrointestinale (GI) Absorption und Blut-Hirn-Schranken-Permeabilität geschätzt. Sie ist kein Substrat für P-Glykoprotein, was bedeutet, dass sie weniger wahrscheinlich aus Zellen ausgeworfen wird, wodurch sie zu einem guten Kandidaten für Medikamente für das zentrale Nervensystem (ZNS) wird. Darüber hinaus ist sie kein Inhibitor wichtiger Cytochrom-P450-Enzyme, was ein geringeres Risiko für Arzneimittelwechselwirkungen anzeigt .
Arzneimittelentwicklung
Die physikalisch-chemischen Eigenschaften von this compound, wie z. B. seine molare Refraktion und topologische polare Oberflächenfläche (TPSA), machen es zu einem attraktiven Molekül für die Arzneimittelentwicklung. Die berechneten Log-P-Werte deuten auf eine moderate Lipophilie hin, was für die orale Bioverfügbarkeit günstig ist .
Chemische Synthese
Diese Verbindung kann als Baustein in der chemischen Synthese verwendet werden. Ihre reaktiven Stellen ermöglichen eine weitere Funktionalisierung, wodurch sie zu einem vielseitigen Reagenz für die Konstruktion komplexerer Moleküle wird. Insbesondere das Bromatom kann verschiedene Kreuzkupplungsreaktionen eingehen, um neue Bindungen zu bilden .
Materialwissenschaften
Der Azaindol-Kern der Verbindung kann in Materialien eingebaut werden, um bestimmte elektronische oder photophysikalische Eigenschaften zu verleihen. Dies ist besonders relevant bei der Entwicklung organischer Halbleiter und Leuchtdioden (LEDs) .
Pharmakokinetik
Ihr pharmakokinetisches Profil, einschließlich hoher GI-Absorption und BBB-Permeabilität, ist entscheidend für die Entwicklung von Medikamenten mit ZNS-Aktivität. Die Löslichkeit und Lipophilie der Verbindung sind ebenfalls kritische Parameter bei der Bestimmung ihrer Verteilung und ihres Metabolismus im Körper .
Sicherheits- und regulatorische Studien
This compound unterliegt Sicherheits- und regulatorischen Studien, um sein Gefahrenpotenzial zu bestimmen. Das Sicherheitsdatenblatt (SDB) enthält Informationen zur Handhabung, Lagerung und Entsorgung, die für die Verwendung im Labor unerlässlich sind .
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 5-bromo-7-azaindole-6-carboxylate is a derivative of azaindole, which has been widely used as a kinase inhibitor in drug discovery . The primary targets of this compound are protein kinases, which play a crucial role in regulating cellular processes such as cell division, growth, and death .
Pharmacokinetics
The pharmacokinetic properties of Methyl 5-bromo-7-azaindole-6-carboxylate include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound also exhibits inhibitory activity against CYP1A2, an enzyme involved in drug metabolism . These properties suggest that Methyl 5-bromo-7-azaindole-6-carboxylate has good bioavailability.
Action Environment
The action, efficacy, and stability of Methyl 5-bromo-7-azaindole-6-carboxylate can be influenced by various environmental factors. For instance, the compound’s stability may be affected by storage conditions . It is recommended to store the compound in a dry room at normal temperature . Furthermore, the compound’s action and efficacy can be influenced by factors such as the presence of other drugs or substances that can interact with the same targets or affect the same pathways.
Eigenschaften
IUPAC Name |
methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-6(10)4-5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMFEXBMSDHVRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CNC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



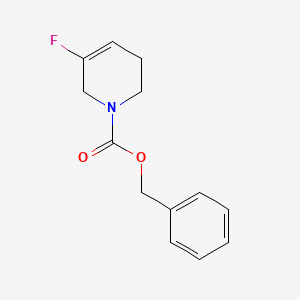
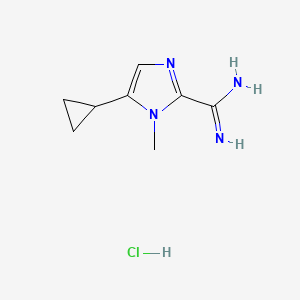

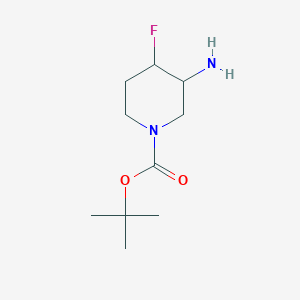
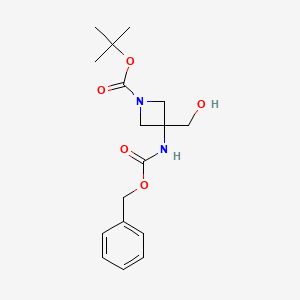
![(S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1529617.png)




![Methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate](/img/structure/B1529627.png)

![Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1529629.png)
